Ethyl (4-{2-[(5-methylpyrazine-2-carbonyl)amino]ethyl}benzene-1-sulfonyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (4-{2-[(5-methylpyrazine-2-carbonyl)amino]ethyl}benzene-1-sulfonyl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C17H20N4O5S and its molecular weight is 392.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl (4-{2-[(5-methylpyrazine-2-carbonyl)amino]ethyl}benzene-1-sulfonyl)carbamate is a complex organic compound that exhibits significant biological activity, particularly in the realm of enzyme inhibition. This article explores its biological properties, focusing on its mechanism of action, efficacy against various enzymes, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its IUPAC name: ethyl N-[4-[2-[(5-methylpyrazine-2-carbonyl)amino]ethyl]phenyl]sulfonylcarbamate. Its molecular structure features a sulfonamide group, which is known for its role in various biological activities, particularly in inhibiting cholinesterases.
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The following table summarizes the inhibitory concentrations (IC50 values) observed in various studies:
Compound | IC50 (µM) | Selectivity Index (SI) | Reference |
---|---|---|---|
Ethyl carbamate | 4.33 (BChE), 6.57 (AChE) | 1.52 | |
Rivastigmine | 8.52 (BChE), 10.0 (AChE) | 1.18 | |
Benzyl analogs | Higher than rivastigmine | Varies |
The selectivity index indicates a preference for BChE over AChE, suggesting that this compound could be particularly useful in treating conditions where BChE inhibition is desired, such as Alzheimer's disease.
The mechanism through which ethyl carbamate exerts its effects involves carbamylation of the serine residue in the active site of cholinesterases. This process results in the formation of a stable carbamylated enzyme complex that inhibits enzyme activity. The reactivation of these enzymes can occur through dilution or dialysis, highlighting the reversible nature of this inhibition .
Study on Cholinesterase Inhibition
In a comprehensive study, a series of benzene-based carbamates were synthesized and tested for their ability to inhibit cholinesterases. This compound was among those tested, revealing strong inhibition profiles against BChE with an IC50 value significantly lower than that of standard inhibitors like rivastigmine .
Comparative Analysis
A comparative analysis was conducted to assess the structure-activity relationship among various carbamate derivatives. The presence of specific substituents on the benzene ring was found to influence both the potency and selectivity towards AChE and BChE. For instance, compounds with electron-donating groups exhibited varied inhibitory activities, emphasizing the importance of molecular design in enhancing biological efficacy .
Potential Therapeutic Applications
Given its potent inhibitory effects on cholinesterases, this compound holds promise for therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. Its ability to preferentially inhibit BChE may offer advantages over existing treatments that target AChE.
Propiedades
IUPAC Name |
ethyl N-[4-[2-[(5-methylpyrazine-2-carbonyl)amino]ethyl]phenyl]sulfonylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c1-3-26-17(23)21-27(24,25)14-6-4-13(5-7-14)8-9-18-16(22)15-11-19-12(2)10-20-15/h4-7,10-11H,3,8-9H2,1-2H3,(H,18,22)(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLIZOPQUBXCKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)CCNC(=O)C2=NC=C(N=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652586 |
Source
|
Record name | Ethyl (4-{2-[(5-methylpyrazine-2-carbonyl)amino]ethyl}benzene-1-sulfonyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-09-8 |
Source
|
Record name | Ethyl (4-{2-[(5-methylpyrazine-2-carbonyl)amino]ethyl}benzene-1-sulfonyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.